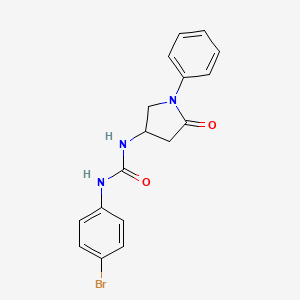

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative characterized by a 4-bromophenyl group and a 5-oxo-1-phenylpyrrolidin-3-yl moiety. These compounds typically act as kinase inhibitors, targeting proteins such as EGFR (epidermal growth factor receptor), which plays a critical role in cancer cell proliferation .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-10-16(22)21(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWONQOADJTTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent reacts with the intermediate compound.

Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the intermediate with an isocyanate or a related reagent under suitable conditions.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylpyrrolidinone moieties play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of urea derivatives is highly dependent on the substituents on the aryl and pyrrolidinone rings. Below is a comparative analysis of key analogs:

Key Observations :

- Anticancer Activity : The 4-bromo substitution (as in compound 7c) confers moderate EGFR inhibition (IC50 = 42.91 nM), though less potent than erlotinib. This electron-withdrawing group enhances target binding via hydrophobic interactions and halogen bonding .

Structure-Activity Relationship (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo substituents (electron-withdrawing) favor kinase inhibition, while methoxy/ethoxy groups (electron-donating) enhance antioxidant activity .

- Core Modifications : The 1,3-dioxoisoindolinyl group in 7c provides rigidity, whereas the 5-oxo-pyrrolidinyl group in the target compound introduces a more flexible, polar scaffold. This flexibility may influence binding kinetics to EGFR or other targets .

ADMET and Toxicity Profiles

- Lipinski’s Rule of Five : Analogs like 7c comply with drug-likeness criteria (molecular weight <500, logP <5), suggesting favorable oral bioavailability .

- Toxicity : Urea derivatives in this class generally exhibit low acute toxicity (LD50 = 1000–5000 mg/kg; Class IV/V). However, hepatotoxicity risks remain a concern .

Biological Activity

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, a synthetic organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the urea derivatives class and features a unique structure that may influence its interaction with biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is with a molecular weight of 374.2 g/mol. The compound is characterized by the presence of both a bromophenyl group and a phenylpyrrolidinone moiety, which are essential for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

| Molecular Formula | C17H16BrN3O2 |

| Molecular Weight | 374.2 g/mol |

| CAS Number | 894006-95-2 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromophenyl and phenylpyrrolidinone groups are believed to play critical roles in binding to these targets, potentially modulating their functions.

Recent studies suggest that it may act as an inhibitor for specific proteins, such as penicillin-binding protein 4 (PBP4), which is crucial for bacterial cell wall synthesis. This inhibition could have implications in treating infections caused by resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Properties

Research has indicated that compounds similar to 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibit significant antimicrobial properties. A study highlighted the efficacy of phenyl-urea derivatives against Staphylococcus aureus, particularly in inhibiting PBP4, which is essential for bacterial survival and virulence .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study demonstrated that modifications to the compound's structure could enhance its binding affinity to PBP4, increasing its potential as an antimicrobial agent. Variations in the substituents on the phenyl ring were found to significantly affect biological activity, suggesting that further optimization could yield more potent derivatives .

Case Study 1: Osteomyelitis Treatment

In a murine model of osteomyelitis caused by Staphylococcus aureus, compounds targeting PBP4 showed promise in reducing infection severity and enhancing recovery rates. The study indicated that small molecule inhibitors could serve dual purposes: limiting osteomyelitis progression and reversing antibiotic resistance .

Case Study 2: Anticancer Potential

Preliminary investigations into the anticancer properties of urea derivatives have suggested that they may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. However, specific studies focusing on 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea are still needed to establish its efficacy in cancer therapy.

Q & A

Q. Key factors :

- Temperature : Higher temperatures (>80°C) accelerate coupling but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Catalysts : Palladium catalysts improve cross-coupling efficiency for bromophenyl integration .

How do spectroscopic techniques (NMR, MS, HPLC) confirm the structural integrity of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea?

Basic Research Question

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 413.2 (C₁₇H₁₄BrN₃O₂) with fragmentation patterns confirming urea and pyrrolidinone moieties .

- HPLC : Retention time (e.g., 8.2 min on C18 column) and >95% purity threshold for biological assays .

What biological targets or pathways are implicated in the activity of this compound, and how is its mechanism validated?

Advanced Research Question

- Target Hypotheses :

- Kinase inhibition (e.g., EGFR, JAK2) due to urea’s hydrogen-bonding capacity .

- GPCR modulation (e.g., serotonin receptors) inferred from structural analogs .

- Validation Methods :

- Enzyme assays : IC₅₀ determination using fluorescence-based kinase activity assays .

- Cellular models : Apoptosis induction in cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) via flow cytometry .

- Molecular docking : Binding affinity predictions (e.g., −9.2 kcal/mol for EGFR active site) using AutoDock Vina .

How do structural modifications (e.g., halogen substitution, urea linker length) impact bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

| Modification | Effect on Activity | Reference |

|---|---|---|

| 4-Bromophenyl → 4-Fluorophenyl | ↓ Antiproliferative activity (IC₅₀ ↑ 2.5×) | |

| Urea → Thiourea linker | ↑ Solubility but ↓ metabolic stability | |

| Pyrrolidinone 5-oxo → 5-hydroxy | Loss of kinase inhibition (IC₅₀ > 50 µM) |

Q. Methodology :

- Parallel synthesis of analogs followed by high-throughput screening .

- Free-energy perturbation (FEP) calculations to predict substituent effects .

How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically addressed?

Advanced Research Question

- Potential Causes :

- Assay conditions : Serum protein binding (e.g., albumin) reduces free compound concentration .

- Cell line heterogeneity : Genetic variations in receptor expression (e.g., EGFR amplification in A549 cells) .

- Resolution Strategies :

- Dose-response normalization : Adjust for cell viability using MTT/WST-1 assays .

- Orthogonal assays : Confirm activity via Western blot (e.g., phospho-EGFR inhibition) .

What computational tools are recommended for predicting the ADMET profile of this compound?

Advanced Research Question

- ADMET Prediction :

- SwissADME : Estimates LogP (2.8), suggesting moderate blood-brain barrier penetration .

- ProTox-II : Predicts hepatotoxicity (Probability = 0.72) due to pyrrolidinone metabolism .

- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) with GROMACS .

How does the compound’s stability under physiological conditions affect experimental design?

Advanced Research Question

- Degradation Pathways :

- Hydrolysis of urea bond at pH > 8.0 (t₁/₂ = 4.2 h in PBS) .

- Oxidative degradation (e.g., pyrrolidinone ring) in liver microsomes .

- Mitigation Strategies :

- Use fresh DMSO stock solutions (<1 week old).

- Include antioxidants (e.g., ascorbic acid) in cell culture media .

What crystallographic data or crystal engineering approaches support its solid-state characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.